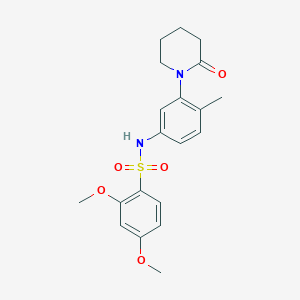

2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It is a serine protease that catalyzes the conversion of prothrombin to thrombin, a key step in the coagulation process .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, thereby reducing the formation of thrombin and subsequent blood clot formation . This has downstream effects on various biochemical pathways involved in hemostasis and thrombosis .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces blood clot formation . This can help prevent and treat various thromboembolic diseases .

Biologische Aktivität

2,4-Dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of appropriate piperidines and sulfonamides. The synthetic route typically includes:

- Formation of the piperidinyl ring.

- Introduction of the sulfonamide moiety.

- Methylation and methoxylation steps to achieve the final structure.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various benzene sulfonamide derivatives, including our compound of interest. The following table summarizes findings on its antibacterial and antifungal activities:

| Compound | Activity Type | Test Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli | |

| This compound | Antifungal | Candida albicans |

The compound demonstrated comparable or superior activity against these pathogens compared to standard antibiotics such as norfloxacin and chloramphenicol .

The proposed mechanism for the biological activity of this compound involves inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. The presence of the piperidinyl group enhances its interaction with target enzymes involved in these processes.

Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics used in clinical settings, highlighting its potential as a new therapeutic agent for resistant strains .

Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound against various Candida species. The results showed significant inhibition, suggesting that it may serve as an alternative treatment for fungal infections that are resistant to conventional therapies .

Pharmacokinetics and ADME Studies

ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for understanding the pharmacological profile of any drug candidate. Preliminary investigations indicate that this compound has favorable absorption characteristics and moderate bioavailability. Further research is needed to elucidate its metabolic pathways and potential interactions with other drugs .

Eigenschaften

IUPAC Name |

2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-7-8-15(12-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-10-9-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDQXIQKAKQTII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.